

The Pharmacological Profile of (+-)-Aegeline: A Technical Guide

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Compound of Interest

Compound Name: (+-)-Aegeline

Cat. No.: B7765714

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For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Aegeline, a naturally occurring alkaloid amide found in the leaves of the bael tree (*Aegle marmelos*), has garnered scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of **(+)-Aegeline**, summarizing its mechanisms of action, receptor interactions, and physiological effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, presenting available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. A significant portion of this guide is also dedicated to the critical safety concerns, particularly the hepatotoxicity, associated with Aegeline, which has led to its prohibition in dietary supplements in several countries.

Introduction

(+)-Aegeline, chemically known as N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenyl-2-propenamide, is an alkaloid traditionally used in Ayurvedic medicine.^[1] While it has been investigated for potential therapeutic benefits in various domains including metabolic disorders and neuroprotection, its use in dietary supplements has been linked to severe adverse effects, most notably liver injury.^{[1][2]} This guide aims to provide a balanced and detailed perspective on the pharmacological properties of **(+)-Aegeline**, underpinned by available scientific evidence.

Pharmacodynamics: Mechanisms of Action and Physiological Effects

(+)-Aegeline exhibits a range of biological activities by interacting with multiple molecular targets. Its effects span across the nervous, immune, and metabolic systems.

Effects on the Nervous System

- **Monoamine Oxidase-A (MAO-A) and Inducible Nitric Oxide Synthase (iNOS) Inhibition:** In-silico molecular docking studies have shown that aegeline has a good binding interaction with the active sites of both MAO-A and iNOS. In a mouse model of reserpine-induced pain and depression, oral administration of aegeline (10 mg/kg) significantly decreased MAO-A activity. Furthermore, aegeline treatment abrogated the reserpine-induced increase in iNOS expression in both the spine and brain tissues. These findings suggest a potential role for aegeline in modulating neurotransmitter levels and neuroinflammation.

Effects on the Immune System and Inflammation

- **Histamine Release Inhibition:** Aegeline has been shown to inhibit histamine release from mast cells. In rat basophilic leukemia (RBL-2H3) cells, aegeline inhibited histamine release induced by various stimulants, including DNP(24)-BSA, thapsigargin, and ionomycin.[3] The inhibitory effect was more pronounced against Ca^{2+} stimulants, suggesting that aegeline may interfere with intracellular calcium signaling pathways.[3]
- **Anti-inflammatory Effects:** Aegeline has demonstrated anti-inflammatory properties in a mouse model of colitis by downregulating the gene expression of NF- κ B, iNOS, COX-2, and the NLRP3 inflammasome. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1 β and IL-18.

Metabolic Effects

- **Glucose Transport:** Aegeline has been reported to stimulate glucose transport in skeletal muscle cells. This effect is mediated through the activation of the PI3K/Akt and Rac1 signaling pathways, which are key regulators of GLUT4 translocation to the plasma membrane.

- Peroxisome Proliferator-Activated Receptors (PPARs): Computational studies suggest that aegeline may act as a dual agonist for PPAR α and a partial agonist for PPAR γ .^[4] This dual activity could potentially contribute to both antihyperglycemic and antilipidemic effects.^[4]

Quantitative Pharmacological Data

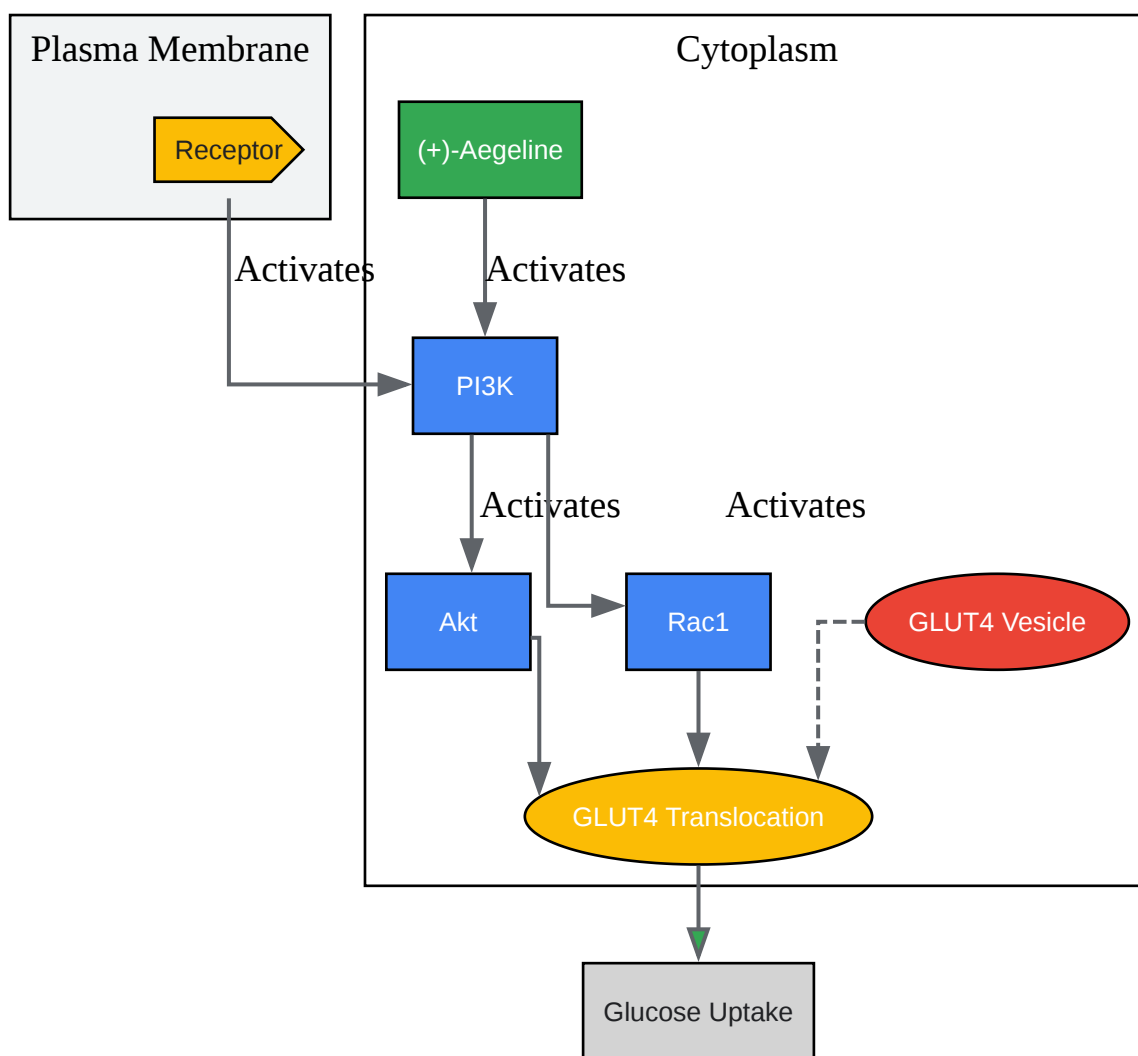
While a comprehensive set of quantitative data on the binding affinities and potencies of (+)-**Aegeline** is not readily available in the public domain, the following table summarizes the available quantitative information.

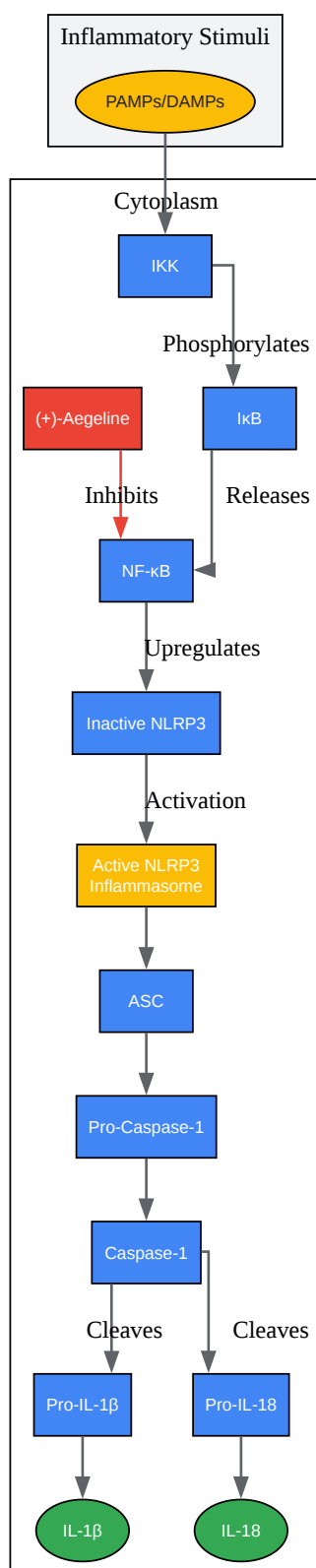
Target/Effect	Experimental Model	Dosage/Concentration	Parameter	Value	Reference(s)
MAO-A Activity	Reserpinized Mice (in vivo)	10 mg/kg (p.o.)	-	Significant decrease	
iNOS Expression	Reserpinized Mice (in vivo)	10 mg/kg (p.o.)	-	Abrogation of increase	
Histamine Release	RBL-2H3 cells (in vitro)	Not specified	-	Inhibition	^[3]
CYP3A4 Inhibition	In vitro	-	IC50	~76 μ mol	

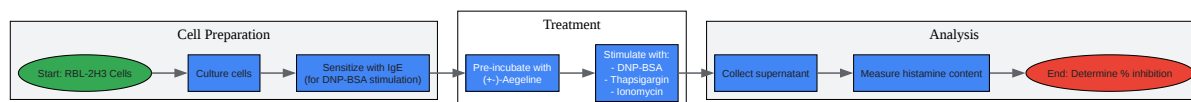
Signaling Pathways and Experimental Workflows

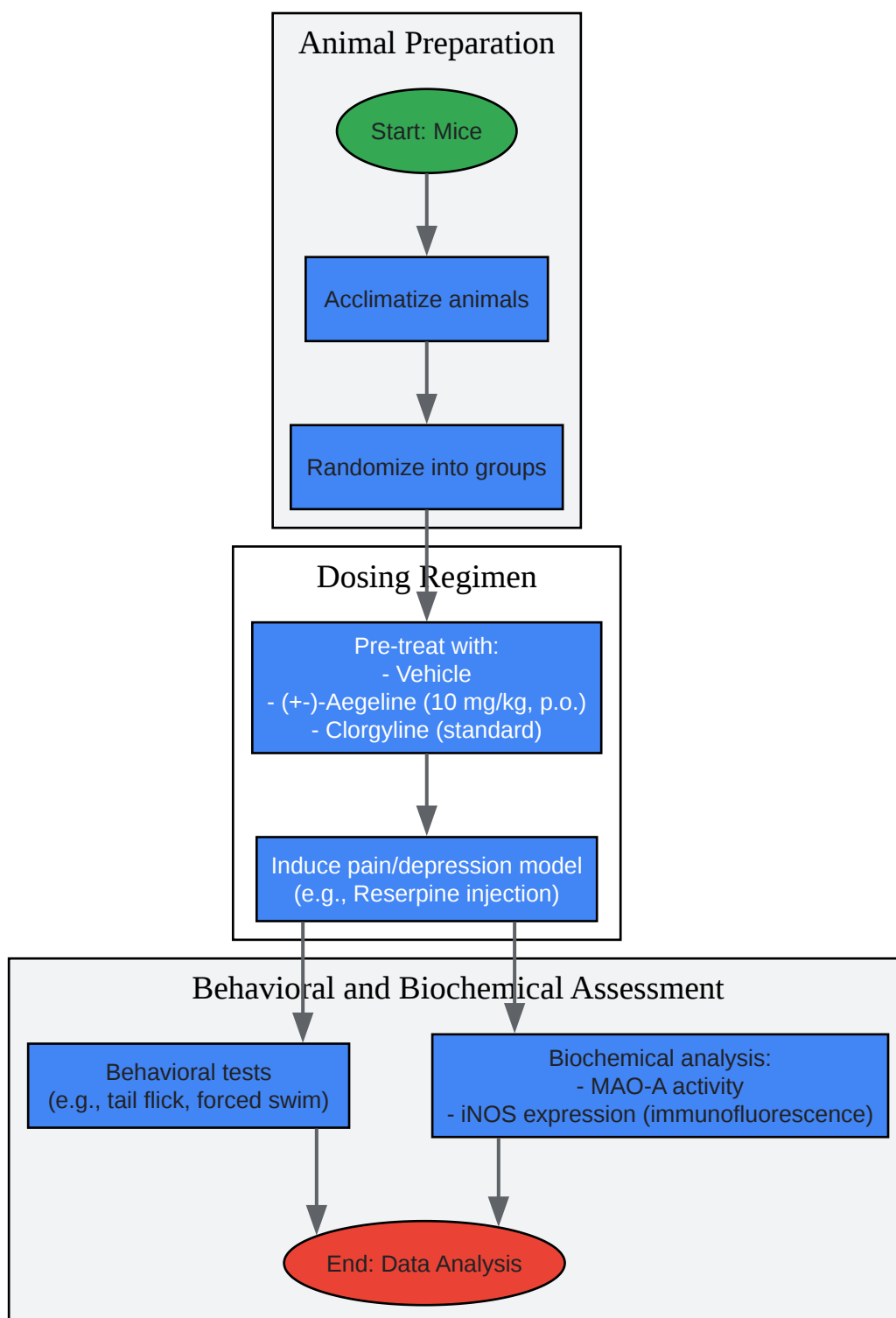
Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by (+)-**Aegeline**.









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- To cite this document: BenchChem. [The Pharmacological Profile of (+-)-Aegeline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7765714#pharmacological-profile-of-aegeline\]](https://www.benchchem.com/product/b7765714#pharmacological-profile-of-aegeline)

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